Home > Products > Screening Compounds P56967 > N-(3-morpholinopropyl)pyrimidin-2-amine
N-(3-morpholinopropyl)pyrimidin-2-amine - 861033-31-0

N-(3-morpholinopropyl)pyrimidin-2-amine

Catalog Number: EVT-3007210
CAS Number: 861033-31-0
Molecular Formula: C11H18N4O
Molecular Weight: 222.292
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features both a pyrimidine ring and a substituted amine group, key components found in N-(3-morpholinopropyl)pyrimidin-2-amine. The research focuses on its synthesis, structural characterization via techniques like X-ray diffraction and NMR, and theoretical analysis through DFT calculations. The study aimed to correlate the compound's molecular structure with macroscopic properties and explore its potential biological activity. []
  • Relevance: Both compounds share the core structure of a pyrimidin-2-amine. The variations lie in the substituents attached to the amine group. This suggests that both molecules might belong to a broader class of pyrimidin-2-amine derivatives, potentially sharing some pharmacological properties. []

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

  • Compound Description: This molecule is identified as a potent and selective cyclin-dependent kinase (CDK) inhibitor, demonstrating promising activity against hematological malignancies. []
  • Relevance: The relevance lies in the shared pyrimidin-2-amine core structure, albeit with different substituents compared to N-(3-morpholinopropyl)pyrimidin-2-amine. This highlights the versatility of the pyrimidin-2-amine scaffold in medicinal chemistry and suggests potential for exploration within this chemical space. []

N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives

  • Compound Description: This group of compounds shows potent inhibitory activity against Mnk2, a kinase involved in the oncogenic activity of eukaryotic translation initiation factor 4E (eIF4E). They also display anti-proliferative activity against AML cells. []
  • Relevance: These derivatives, like N-(3-morpholinopropyl)pyrimidin-2-amine, contain the N-aryl-pyrimidin-2-amine core structure. The diversity arises from the variations in substituents at the phenyl ring and the presence of a pyrrole ring. This shared scaffold suggests potential for developing novel Mnk2 inhibitors based on the structure of N-(3-morpholinopropyl)pyrimidin-2-amine. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

  • Compound Description: This compound, known as Imatinib, is a widely used tyrosine kinase inhibitor for treating leukemia. []
  • Relevance: Imatinib, like N-(3-morpholinopropyl)pyrimidin-2-amine, possesses a pyrimidin-2-amine core. The presence of a piperazine ring in Imatinib further suggests a potential structural relationship between the two compounds. This connection might offer insights into the biological activity of N-(3-morpholinopropyl)pyrimidin-2-amine and related compounds. []
Overview

N-(3-morpholinopropyl)pyrimidin-2-amine is a chemical compound classified as a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms in their structure, specifically at positions 1 and 3 of a six-membered ring. This compound features a unique combination of a pyrimidine core with morpholine and propylamine groups, which contributes to its distinct chemical and biological properties. The compound's IUPAC name is N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine, and it is recognized by the CAS number 861033-31-0 .

Synthesis Analysis

Methods

The synthesis of N-(3-morpholinopropyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common method includes the reaction of 2-aminopyrimidine with morpholine derivatives and suitable alkylating agents to introduce the propylamine group.

Technical Details

  1. Starting Materials: The synthesis often starts with commercially available 2-aminopyrimidine.
  2. Reagents: Morpholine and propyl halides (e.g., propyl bromide) are commonly used.
  3. Conditions: The reaction may require specific conditions such as temperature control, solvent choice (often polar aprotic solvents), and the presence of bases (e.g., potassium carbonate) to facilitate nucleophilic substitution reactions.
Molecular Structure Analysis

Structure

N-(3-morpholinopropyl)pyrimidin-2-amine has a molecular formula of C11H18N4O and a molecular weight of approximately 222.29 g/mol. The structure consists of a pyrimidine ring substituted with a morpholinopropyl group at the nitrogen position.

Data

  • InChI: InChI=1S/C11H18N4O/c1-3-12-11(13-4-1)14-5-2-6-15-7-9-16-10-8-15/h1,3-4H,2,5-10H2,(H,12,13,14).

This representation indicates the connectivity of atoms within the molecule, showcasing its intricate structure.

Chemical Reactions Analysis

Reactions

N-(3-morpholinopropyl)pyrimidin-2-amine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially yielding N-(3-morpholinopropyl)pyrimidin-2-one.
  2. Reduction: It can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: The morpholine or propylamine groups can be substituted by other nucleophiles in nucleophilic substitution reactions.

Technical Details

The specific conditions for these reactions depend on the desired products and may involve varying temperatures, solvents, and concentrations of reagents.

Mechanism of Action

Process

N-(3-morpholinopropyl)pyrimidin-2-amine exhibits biological activity through its interaction with various biochemical pathways. It is known to target specific enzymes involved in inflammatory processes and infectious diseases.

Data

Research indicates that derivatives of 2-amino-pyrimidines show antitrypanosomal and antiplasmodial activities, suggesting that N-(3-morpholinopropyl)pyrimidin-2-amine may also possess similar pharmacological properties . The mechanism typically involves inhibition of cyclooxygenase enzymes or interference with signaling pathways related to immune response.

Physical and Chemical Properties Analysis

Physical Properties

While detailed physical property data is limited, some general properties include:

  • Molecular Weight: Approximately 222.29 g/mol

Chemical Properties

The compound is likely to exhibit moderate solubility in polar solvents due to its amine and morpholine functionalities. Its reactivity profile suggests it can participate in electrophilic aromatic substitution due to the presence of the pyrimidine ring.

Applications

Scientific Uses

N-(3-morpholinopropyl)pyrimidin-2-amine has several notable applications in scientific research:

  1. Medicinal Chemistry: It is explored for drug development targeting diseases such as cancer and infectious diseases due to its potential biological activities.
  2. Biological Research: The compound is studied for its anti-inflammatory and antimicrobial effects, contributing to the understanding of disease mechanisms and therapeutic interventions.
  3. Industrial Applications: It serves as an intermediate for synthesizing other chemical compounds and materials .

This compound's unique structural attributes make it valuable for various research fields, particularly in drug discovery and development.

Introduction to N-(3-Morpholinopropyl)pyrimidin-2-amine in Medicinal Chemistry

N-(3-Morpholinopropyl)pyrimidin-2-amine represents a strategically designed molecular architecture that integrates two privileged pharmacophores in medicinal chemistry: the pyrimidine heterocycle and the morpholine moiety. This hybrid structure exemplifies the rational approach to drug design through molecular hybridization, where synergistic pharmacological properties are engineered into a single chemical entity. The compound features a pyrimidin-2-amine core linked via a propyl spacer to the morpholine nitrogen, creating a conformationally flexible yet topologically defined scaffold. This structural arrangement enables simultaneous interaction with multiple biological targets while maintaining favorable physicochemical properties. As a prototypical example of the pyrimidine-morpholine hybrid class, this compound has emerged as a versatile template for developing targeted therapies against various disease states, particularly in oncology and CNS disorders [1] [2].

Pharmacological Significance of Pyrimidine-Morpholine Hybrid Scaffolds

Pyrimidine-morpholine hybrids demonstrate exceptional multitarget therapeutic potential across diverse disease domains, leveraging the complementary bioactivities of both pharmacophores. The pyrimidine nucleus serves as an excellent hydrogen-bond acceptor and donor, enabling precise molecular recognition of biological targets through specific interactions with amino acid residues in enzymatic active sites. Meanwhile, the morpholine moiety contributes to solubility enhancement and membrane permeability, addressing key pharmacokinetic challenges associated with many heterocyclic drugs [1] [3].

Recent studies demonstrate that N-(3-morpholinopropyl)pyrimidin-2-amine derivatives exhibit potent inhibitory activity against several therapeutically relevant protein kinases. Computational analyses reveal that the morpholine oxygen forms critical hydrogen bonds with hinge region residues (e.g., Val2240 in mTOR), while the pyrimidine ring engages in π-stacking interactions with hydrophobic pockets near the ATP-binding site. The propyl linker optimally positions these moieties for simultaneous target engagement, with a 3-carbon chain demonstrating the ideal balance of flexibility and conformational restraint for target binding [7] [9].

Table 1: Approved Drugs Containing Pyrimidine-Morpholine Elements

Drug NameTherapeutic CategoryPrimary TargetStructural Features
AlectinibAnticancer (ALK inhibitor)Anaplastic lymphoma kinasePyrimidine core with morpholine pendant
EntrectinibAnticancer (TRK/ROS1 inhibitor)Tropomyosin receptor kinasesMorpholinyl-linked aminopyrimidine
BrigatinibAnticancer (ALK inhibitor)Anaplastic lymphoma kinaseDimorpholino-pyrimidine derivative
OsimertinibAnticancer (EGFR inhibitor)Epidermal growth factor receptorMorpholine-pyrimidine hybrid

The pharmacological profile of these hybrids extends beyond kinase inhibition. Studies report significant activity against acetylcholinesterase (IC₅₀ = 2.8-8.3 µM) relevant to Alzheimer's disease, dihydrofolate reductase in antimicrobial applications, and phosphodiesterase enzymes involved in inflammatory processes. This target promiscuity stems from the scaffold's ability to mimic purine nucleobases while offering substantial opportunities for structural diversification [2] [5] [8].

Historical Development of Pyrimidine Derivatives in Targeted Drug Discovery

The medicinal chemistry journey of pyrimidine derivatives spans over six decades, evolving from folate antagonists to modern targeted therapies. The first generation of pyrimidine drugs (1950s-1970s) included antimetabolites like 5-fluorouracil, which functioned as irreversible thymidylate synthase inhibitors. The discovery that pyrimidine could serve as a purine bioisostere revolutionized the field, leading to the development of tyrosine kinase inhibitors beginning in the 1990s [5] [8].

The critical breakthrough came with the structural optimization of gefitinib and erlotinib—quinazoline-based EGFR inhibitors that established the importance of the bicyclic diazine core in kinase inhibition. This paved the way for second-generation pyrimidine derivatives with improved selectivity profiles. The strategic incorporation of morpholine began in earnest during the early 2000s, with researchers recognizing that morpholine-substituted pyrimidines demonstrated enhanced blood-brain barrier penetration and reduced P-glycoprotein efflux compared to their non-morpholine counterparts [3] [5].

Table 2: Evolution of Pyrimidine-Based Drug Development

GenerationTime PeriodRepresentative AgentsKey Advancements
First1950s-1970s5-Fluorouracil, CytarabineAntimetabolite mechanism, Nucleic acid synthesis inhibition
Second1980s-1990sZidovudine, LamivudineAntiviral applications, Nucleoside reverse transcriptase inhibition
Third2000s-PresentGefitinib, Alectinib, OsimertinibTargeted kinase inhibition, Morpholine incorporation for improved PK properties

Recent developments (2015-present) have focused on tricyclic pyrimidine derivatives with embedded morpholine units, exemplified by compounds such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines. These structurally complex molecules demonstrate nanomolar inhibition (IC₅₀ = 2.6 µM against VEGFR-2) and improved selectivity profiles against kinase panels. The structural evolution reflects a paradigm shift toward molecularly targeted agents with optimized pharmaceutical properties [6] [8].

Role of Morpholine Moieties in Enhancing Bioavailability and Selectivity

The morpholine ring serves multiple critical functions in drug design that extend far beyond a passive solubilizing group. Its balanced amphiphilicity (logP ~ -0.8) contributes to optimal membrane permeability while maintaining sufficient aqueous solubility (>100 mg/mL). The weakly basic nitrogen (pKa ≈ 7.4) facilitates pH-dependent membrane partitioning, enhancing absorption in the gastrointestinal tract while promoting retention in acidic tumor microenvironments [1] [3].

Structural analyses reveal that morpholine improves target engagement through multiple mechanisms:

  • Hydrogen Bonding Capacity: The oxygen atom serves as a hydrogen bond acceptor (bond distance: 2.7-3.1 Å) with key residues in ATP-binding pockets
  • Hydrophobic Interactions: Despite its polarity, the morpholine ring engages in van der Waals contacts with hydrophobic enzyme subpockets
  • Conformational Restriction: The chair conformation reduces the entropic penalty of binding compared to flexible linear amines

In N-(3-morpholinopropyl)pyrimidin-2-amine derivatives, the morpholine moiety significantly enhances blood-brain barrier penetration—a critical attribute for CNS-targeted therapeutics. Studies comparing morpholine-containing versus morpholine-free analogs demonstrate 3-5 fold increases in brain-to-plasma ratios, attributed to reduced P-glycoprotein recognition and optimal topological polar surface area (TPSA ≈ 40 Ų). This property is particularly valuable for kinase inhibitors targeting glioblastoma and other neurological malignancies [3] [7].

Metabolically, the morpholine ring undergoes predictable oxidation pathways primarily catalyzed by CYP3A4, generating nontoxic ring-opened products that facilitate renal clearance. This contrasts with piperazine analogs, which often produce reactive quinone-imine metabolites associated with hepatotoxicity. The combination of improved solubility, enhanced membrane permeability, and favorable metabolic fate makes morpholine an indispensable component in modern drug design, particularly when coupled with the target affinity of pyrimidine derivatives [1] [4].

Table 3: Structure-Activity Relationship (SAR) of N-(3-Morpholinopropyl)pyrimidin-2-amine Derivatives

Structural ElementModificationEffect on Biological ActivityOptimal Configuration
Morpholine ringReplacement with piperazine↓ Solubility, ↑ CYP-mediated metabolismMorpholine (unsubstituted)
Propyl linkerChain length variation (n=2-4)n=3 maximizes binding affinity; n=2 ↓ flexibility, n=4 ↑ conformational entropy3-carbon chain
Pyrimidine C4-C5 positionsElectron-withdrawing groups↑ Kinase inhibition potencyMethyl, trifluoromethyl, chloro
Pyrimidine N1 positionAryl substitution↑ Target selectivity through hydrophobic pocket interactions4-methylphenyl, 3-chlorophenyl

The SAR data reveal that the propyl linker length critically influences target binding. Derivatives with shorter chains (ethyl, -CH₂CH₂-) exhibit reduced flexibility, compromising optimal pharmacophore alignment. Conversely, longer butyl linkers (-CH₂CH₂CH₂CH₂-) increase the conformational entropy penalty upon binding. The 3-carbon propyl spacer demonstrates the optimal distance (approximately 6.5 Å) between the pyrimidine recognition element and morpholine's hydrogen-bond accepting oxygen [4] [7].

Substituent effects on the pyrimidine ring follow distinct patterns: C4 substitutions with methyl groups enhance hydrophobic contacts with kinase specificity pockets, while C5 modifications with electron-withdrawing groups (Cl, CF₃) improve π-stacking interactions with tyrosine residues. These SAR principles have guided the development of clinical candidates currently in oncology trials, demonstrating the scaffold's versatility and rational design potential [6] [9].

Properties

CAS Number

861033-31-0

Product Name

N-(3-morpholinopropyl)pyrimidin-2-amine

IUPAC Name

N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine

Molecular Formula

C11H18N4O

Molecular Weight

222.292

InChI

InChI=1S/C11H18N4O/c1-3-12-11(13-4-1)14-5-2-6-15-7-9-16-10-8-15/h1,3-4H,2,5-10H2,(H,12,13,14)

InChI Key

WNHZABQESVRDIC-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC2=NC=CC=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.